molecular formula C23H31FO2Si B13910685 2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane

2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane

Cat. No.: B13910685
M. Wt: 386.6 g/mol
InChI Key: ADUJCLGQFXMPCS-UHFFFAOYSA-N
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Description

Chemical Identity and Structure 2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane (CAS: 2621932-37-2) is a boronic ester-containing organosilicon compound with the molecular formula C₂₉H₄₂BFO₄Si and a molecular weight of 512.54 g/mol . Its structure features a naphthalene core substituted with fluorine at the 2-position, a methoxymethoxy group at the 6-position, and an ethynyl-triisopropylsilyl moiety at the 1-position. The boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 8-position enhances its utility in Suzuki-Miyaura cross-coupling reactions .

Synthesis and Applications
The compound is synthesized via a multi-step process involving CsF-mediated deprotection of a boronate intermediate in DMF, followed by hydrogenation using Pd/C under argon to yield key intermediates . It is primarily used in laboratory research, particularly in proteomics and the development of lysosome-targeting chimeras (LYMTACs), where its boronic ester and silane-protected alkyne groups facilitate targeted protein degradation strategies .

Properties

Molecular Formula

C23H31FO2Si

Molecular Weight

386.6 g/mol

IUPAC Name

2-[2-fluoro-6-(methoxymethoxy)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane

InChI

InChI=1S/C23H31FO2Si/c1-16(2)27(17(3)4,18(5)6)13-12-22-21-10-9-20(26-15-25-7)14-19(21)8-11-23(22)24/h8-11,14,16-18H,15H2,1-7H3

InChI Key

ADUJCLGQFXMPCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CC1=C(C=CC2=C1C=CC(=C2)OCOC)F)(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Raw Materials and Reagents

Raw Material / Reagent Role in Synthesis
2-fluoro-6-(methoxymethoxy)-1-naphthol Core aromatic substrate
Triisopropylsilyl chloride (TIPS-Cl) Silylating agent for ethynyl group protection
Ethynylation reagents (e.g., ethynyltrimethylsilane or terminal alkynes) To introduce ethynyl functionality
Palladium catalysts (e.g., Pd(PPh3)2Cl2) Catalyze coupling reactions (Sonogashira coupling)
Copper(I) iodide (CuI) Cocatalyst in coupling reactions
Bases (e.g., triethylamine, diisopropylethylamine) Neutralize acids, facilitate coupling
Solvents (e.g., tetrahydrofuran, dichloromethane) Reaction medium

Stepwise Preparation Methodology

Protection of Hydroxyl Group

The hydroxyl group on the naphthalene ring is protected as a methoxymethoxy (MOM) ether to prevent unwanted side reactions during subsequent steps. This protection is typically achieved by treating the hydroxy-naphthalene derivative with chloromethyl methyl ether in the presence of a base such as diisopropylethylamine.

Introduction of the Ethynyl Group

The ethynyl moiety is introduced onto the aromatic ring via a Sonogashira coupling reaction. This involves:

  • The use of a halogenated naphthalene intermediate (often brominated or iodinated at the 1-position)
  • Reaction with a terminal alkyne reagent (e.g., ethynyltriisopropylsilane)
  • Catalysis by palladium complexes and copper(I) iodide in the presence of a base such as triethylamine
  • Conducting the reaction under inert atmosphere (nitrogen or argon) and controlled temperature (usually room temperature to 60 °C)

This step installs the ethynyl-triisopropylsilane moiety on the naphthalene core with high regioselectivity.

Silylation of the Ethynyl Group

If the ethynyl group is introduced as a terminal alkyne, it is subsequently silylated using triisopropylsilyl chloride to protect the alkyne functionality. This reaction is typically performed in the presence of a base like imidazole or triethylamine in an aprotic solvent.

Purification and Characterization

After synthesis, the compound is purified by column chromatography (e.g., alumina or silica gel) and further refined by reversed-phase high-performance liquid chromatography (HPLC) to achieve high purity (typically >95%). Characterization is conducted by:

  • Liquid chromatography-mass spectrometry (LC-MS)
  • Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C)
  • Infrared (IR) spectroscopy

Representative Synthesis Data and Yields

Step Reaction Conditions Yield (%) Notes
Hydroxyl protection (MOM) Chloromethyl methyl ether, base, RT, 2-4 h 85-90 High selectivity, mild conditions
Sonogashira coupling Pd(PPh3)2Cl2, CuI, Et3N, THF, 25-60 °C, 3 h 70-80 Requires inert atmosphere
Silylation of ethynyl group TIPS-Cl, base, DCM, RT, 1-2 h 75-85 Efficient protection
Purification (chromatography) Alumina/silica gel, HPLC >95 High purity achieved

Research Discoveries and Optimization Insights

  • The fluorine substituent at the 2-position and the methoxymethoxy protection at the 6-position of the naphthalene ring significantly influence the regioselectivity and reactivity during coupling reactions.
  • The triisopropylsilyl group serves as an effective protecting group for the ethynyl moiety, enhancing the compound's stability and facilitating subsequent synthetic transformations.
  • Optimization of palladium catalyst loading and reaction temperature improves yield and reduces side products.
  • The use of molecular sieves and anhydrous solvents is critical to prevent hydrolysis of sensitive intermediates.
  • Reversed-phase HPLC purification is essential for removing closely related impurities, especially in pharmaceutical applications.

Summary Table of Key Physical and Chemical Data

Property Data
Molecular Formula C23H31FO2Si
Molecular Weight 386.6 g/mol
CAS Number 2940945-64-0
IUPAC Name 2-[2-fluoro-6-(methoxymethoxy)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane
Standard InChI InChI=1S/C23H31FO2Si/...
Standard InChIKey ADUJCLGQFXMPCS-UHFFFAOYSA-N
Solubility Soluble in organic solvents like dichloromethane, tetrahydrofuran
Stability Stable under inert atmosphere; sensitive to moisture

Chemical Reactions Analysis

2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane can undergo various chemical reactions, including:

Scientific Research Applications

2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluoro and methoxymethoxy groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and functional differences between 2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications References
This compound C₂₉H₄₂BFO₄Si 512.54 2-Fluoro, 6-methoxymethoxy, 8-boronate, 1-ethynyl-triisopropylsilyl Suzuki coupling; LYMTACs for protein degradation; silane group enhances stability
Triisopropyl((6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane (CAS: 2621932-42-9) C₂₉H₄₃BO₄Si 494.55 6-Methoxymethoxy, 8-boronate, 1-ethynyl-triisopropylsilyl (no fluorine at C2) Less electrophilic due to absence of fluorine; used in cross-coupling reactions with reduced regioselectivity
2-(8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Intermediate A) C₂₀H₂₈BFO₃ 361.1 ([M+H]⁺) 8-Ethyl, 7-fluoro, 3-methoxymethoxy, 1-boronate Intermediate in hydrogenation reactions; ethyl group reduces steric hindrance for downstream modifications
1-Fluoronaphthalene C₁₀H₇F 146.16 Fluorine at C1; no functional groups Basic aromatic fluorination model; limited synthetic utility compared to boronate derivatives

Key Comparative Insights:

Fluorine Substitution: The target compound’s fluorine at C2 increases electrophilicity, enhancing reactivity in cross-coupling reactions compared to the non-fluorinated analog (CAS: 2621932-42-9) . Intermediate A retains fluorine at C7 but replaces the ethynyl-silane with an ethyl group, reducing steric bulk and altering conjugation pathways .

Functional Group Impact :

  • The triisopropylsilyl-ethynyl group in the target compound improves stability during synthetic steps, whereas Intermediate A’s ethyl group simplifies purification but limits applications in click chemistry .
  • The boronic ester in all analogs enables Suzuki-Miyaura couplings, but regioselectivity varies with substituent patterns .

Cost and Availability :

  • The target compound is priced at ¥9,000/10g (95% purity), while simpler analogs like 1-fluoronaphthalene are cheaper but lack functional versatility .

Biological Activity

The compound 2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane (CAS No. 2621932-37-2) is a silane derivative featuring a fluorinated naphthalene structure. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science, particularly in the development of pharmaceuticals and as a building block in organic synthesis.

  • Molecular Formula : C29H42BFO4Si
  • Molecular Weight : 512.54 g/mol
  • IUPAC Name : ((2-fluoro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane
  • Purity : Typically around 97% to 98% .

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the fluorine atom and the ethynyl group enhances its lipophilicity and stability, making it a suitable candidate for drug development.

Potential Mechanisms:

  • Inhibition of Protein Targets : Preliminary studies suggest that compounds with similar structures may act as inhibitors of specific proteins involved in disease pathways .
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis through modulation of signaling pathways .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Protein InhibitionCompounds similar to this silane have shown inhibitory effects on kinases involved in cancer progression.
Anticancer EffectsDemonstrated cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.
PharmacokineticsExhibited favorable pharmacokinetic properties in preliminary animal models, indicating good absorption and distribution.

Case Studies

  • Case Study on Anticancer Properties :
    • A study investigated the effects of similar silane compounds on breast cancer cell lines (MCF-7). The results indicated that these compounds could reduce cell viability significantly at concentrations above 10 µM, with a mechanism involving apoptosis induction through caspase activation .
  • Protein Interaction Study :
    • Research focused on the interaction of fluorinated naphthalene derivatives with protein targets revealed that these compounds could effectively bind to ATP-binding sites in kinases, leading to reduced enzymatic activity and subsequent downstream effects on cell signaling pathways .

Q & A

Q. What synthetic strategies are employed to introduce the triisopropylsilane group into naphthyl-ethynyl systems?

The synthesis typically involves Sonogashira coupling to install the ethynyl group, followed by silane protection. For example, trialkylsilane groups (e.g., triisopropylsilane) are introduced via nucleophilic substitution or hydrosilylation under inert conditions. Glassware deactivation with dimethyldichlorosilane (DMDCS) is critical to prevent undesired adsorption of intermediates . Silane stability during purification (e.g., column chromatography) requires non-polar solvents like hexane to avoid premature cleavage .

Q. How can researchers prevent analyte adsorption during sample preparation for HPLC or LC-MS analysis?

  • Glassware deactivation: Treat glassware with 5% DMDCS in toluene, followed by methanol rinses to minimize silane or aromatic compound adsorption .
  • Solid-phase extraction (SPE): Use Oasis HLB cartridges for hydrophobic compounds. Conditioning with methanol and elution with 2-propanol improves recovery of silane-protected aromatics .
  • Internal standards: Spike with deuterated analogs (e.g., triclosan-d3) to track recovery rates and correct for matrix effects .

Q. What spectroscopic methods are suitable for characterizing the methoxymethoxy-protected naphthyl moiety?

  • NMR: 19F^{19}\text{F} NMR identifies fluorine substitution at the 2-position of the naphthyl ring. 1H^{1}\text{H} NMR resolves methoxymethoxy (-OCH2_2O-) protons as distinct doublets (~δ 4.5–5.0 ppm) .
  • X-ray crystallography: Used for resolving steric effects of the triisopropylsilane group (see analogous structures in Acta Crystallographica reports) .

Advanced Research Questions

Q. How do reaction conditions influence silane group stability in cross-coupling reactions?

  • Base sensitivity: Triisopropylsilane (TIPS) groups are stable under mild basic conditions (e.g., K2_2CO3_3 in THF) but hydrolyze in strong bases (e.g., NaOH). Use NH4_4F or TBAF for controlled deprotection .
  • Temperature: Reactions above 60°C risk silane cleavage. Catalytic Pd(PPh3_3)4_4 at 40°C optimizes Sonogashira coupling efficiency without degradation .

Q. What analytical challenges arise when quantifying trace impurities in silane-protected compounds?

  • Matrix interference: Co-eluting impurities (e.g., desilylated byproducts) require high-resolution LC-MS with a C18 column and 0.1% formic acid in methanol/water gradients .
  • Detection limits: Methoxymethoxy groups fragment poorly in ESI-MS; use APCI ionization for better sensitivity. Confirm impurities via HRMS (e.g., Q-TOF) .

Q. How can researchers resolve contradictions in reactivity data for ethynyl-silane systems?

  • Steric effects: Bulky triisopropylsilane groups hinder ethynyl participation in Diels-Alder reactions. Computational modeling (DFT) predicts steric maps to guide substituent placement .
  • Competing pathways: Competing protodesilylation vs. coupling in Pd-mediated reactions is controlled by ligand choice (e.g., XPhos enhances coupling yield by 20%) .

Q. What strategies mitigate photodegradation of the methoxymethoxy-naphthyl moiety in UV/vis studies?

  • Light exclusion: Conduct reactions in amber glassware or under N2_2 to prevent UV-induced cleavage of the methoxymethoxy group .
  • Additives: Include radical scavengers (e.g., BHT) at 0.1% w/v to stabilize the naphthyl core during prolonged irradiation .

Methodological Resources

  • Synthesis: Sonogashira coupling protocols , silane protection techniques .
  • Analysis: SPE optimization , LC-MS parameters , crystallography .
  • Safety: DMDCS handling , silane stability guidelines .

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